Pyrrocaine

Description

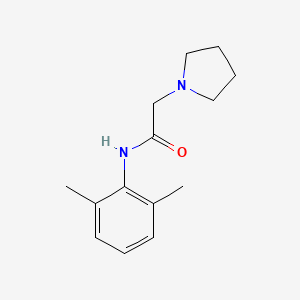

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCGKECKIVYHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2210-64-2 (mono-hydrochloride) | |

| Record name | Pyrrocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9046150 | |

| Record name | Pyrrocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2210-77-7 | |

| Record name | Pyrrocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2210-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrocaine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRROCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrrocaine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocaine is a local anesthetic of the amino amide class, structurally related to lidocaine.[1] First synthesized in the mid-20th century, it was developed as part of ongoing research to improve upon the efficacy and safety profile of earlier local anesthetics like procaine.[2] Historically, it saw use as a nerve-blocking dental anesthetic, valued for its rapid onset of action.[3] While its current clinical use is not widespread, this compound remains a relevant compound for researchers studying structure-activity relationships, ion channel pharmacology, and the development of new anesthetic agents.[1] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and mechanism of action.

Chemical Structure and Identification

This compound, with the IUPAC name N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, possesses a core structure consisting of a lipophilic aromatic ring (2,6-dimethylphenyl), an intermediate amide linkage, and a hydrophilic tertiary amine (pyrrolidine ring).[2][3] This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate nerve membranes and bind to its target site.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide | [3] |

| CAS Number | 2210-77-7 (Free Base) | [4] |

| 2210-64-2 (Hydrochloride) | [4] | |

| PubChem CID | 24361 | [5] |

| Molecular Formula | C₁₄H₂₀N₂O | [4] |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2 | [3] |

| InChIKey | OYCGKECKIVYHTN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, membrane permeability, and binding affinity. The hydrochloride salt is generally used in formulations to improve water solubility.[4]

Table 2: Physicochemical Properties of this compound

| Property | Value | Form | Reference(s) |

| Molecular Weight | 232.32 g/mol | Free Base | [1] |

| 268.78 g/mol | Hydrochloride | [4] | |

| Melting Point | 83 °C | Free Base | [4] |

| 205 °C | Hydrochloride | [4] | |

| Boiling Point | 369.9 ± 30.0 °C | Free Base (Predicted) | N/A |

| pKa | 14.23 ± 0.70 | (Predicted) | N/A |

| logP (XLogP3-AA) | 2.4 | N/A (Computed) | [5] |

| Solubility | 31.3 µg/mL (at pH 7.4) | Free Base | [5] |

| Soluble in water, alcohol | Hydrochloride | [4][6] |

Synthesis of this compound

The synthesis of this compound is analogous to that of lidocaine and is typically achieved through a two-step process.[3] The first step involves the formation of an amide bond, followed by a nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2,6-dimethylaniline (1 equivalent) in a suitable aprotic solvent (e.g., glacial acetic acid or toluene).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under a vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide (this compound)

-

In a round-bottom flask, dissolve the 2-chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) from Step 1 in a suitable solvent such as benzene or toluene.

-

Add pyrrolidine (2.5 equivalents) to the solution. The excess pyrrolidine acts as both the nucleophile and a base to neutralize the HCl formed.

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic solution sequentially with dilute hydrochloric acid to remove excess pyrrolidine, then with a dilute sodium bicarbonate solution, and finally with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound base.

-

Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure this compound.

Mechanism of Action

Like other local anesthetics, this compound exerts its effect by blocking nerve impulse conduction.[1] The primary target is the voltage-gated sodium channel in the neuronal membrane.

The unionized, lipid-soluble form of this compound penetrates the nerve cell membrane. Once inside the axoplasm, which has a lower pH, the molecule equilibrates into its protonated, cationic form. This charged form of this compound then binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[7] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[8] The result is a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the nerve.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies specifically on this compound are limited. However, as an amino-amide local anesthetic, its metabolic pathway is expected to be similar to that of lidocaine.[2]

-

Absorption: The rate of absorption into the systemic circulation depends on the site of injection, dosage, and the presence of vasoconstrictors.

-

Distribution: this compound is distributed to various tissues, with higher concentrations in well-perfused organs.

-

Metabolism: Amide-type local anesthetics are primarily metabolized in the liver by microsomal enzymes, specifically the cytochrome P450 system.[9] The amide bond of this compound is likely hydrolyzed, followed by further degradation.

-

Excretion: The metabolites are then excreted by the kidneys in the urine.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

-

Preparation: Prepare an incubation mixture containing pooled human liver microsomes, a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the metabolic reaction by adding a known concentration of this compound (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration kept low, typically <1%).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

-

Quenching: Immediately stop the reaction in the aliquots by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Processing: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant for the disappearance of the parent drug (this compound) and the appearance of metabolites using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the rate of metabolism and identify the major metabolites formed.

Toxicology

Conclusion

This compound is an amino-amide local anesthetic with a chemical structure and mechanism of action that are well-characterized within its class. While it is not currently a frontline clinical agent, its study provides valuable insights for medicinal chemists and pharmacologists. The provided protocols for synthesis and in vitro metabolism serve as a foundation for further research into this and related compounds. Future investigations could focus on obtaining more precise pharmacokinetic and toxicology data to fully elucidate its profile and potential for new applications.

References

- 1. This compound | 2210-77-7 | Benchchem [benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [drugfuture.com]

- 5. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SOLUBILITIES [drugfuture.com]

- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 9. Comparison between procaine and isocarboxazid metabolism in vitro by a liver microsomal amidase-esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Pyrrocaine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Pyrrocaine, a local anesthetic. The document details the primary synthesis pathway, its precursors, and provides illustrative experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction to this compound and its Synthesis

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is an amino amide local anesthetic.[1][2] Its synthesis is analogous to that of lidocaine, a widely used local anesthetic. The core structure is assembled through a two-step process that involves the formation of an amide bond followed by a nucleophilic substitution.[1][3]

The primary precursors for the synthesis of this compound are 2,6-dimethylaniline and chloroacetyl chloride.[3] The synthesis proceeds through a key intermediate, N-(2,6-dimethylphenyl)chloroacetamide.[1]

This compound Synthesis Pathway

The synthesis of this compound is a well-established two-step process:

Step 1: Amide Formation

The first step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction forms the intermediate compound, N-(2,6-dimethylphenyl)chloroacetamide.[1][3]

Step 2: Nucleophilic Substitution

The second step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by pyrrolidine. This reaction yields the final product, this compound.[1]

Below is a diagram illustrating the overall synthesis pathway.

Caption: The two-step synthesis pathway of this compound.

Precursors and Intermediates

The key chemical entities involved in the synthesis of this compound are detailed in the table below.

| Compound | Role | Molar Mass ( g/mol ) |

| 2,6-Dimethylaniline | Precursor | 121.18 |

| Chloroacetyl chloride | Precursor | 112.94 |

| N-(2,6-dimethylphenyl)chloroacetamide | Intermediate | 197.66 |

| Pyrrolidine | Reagent | 71.12 |

| This compound | Product | 232.32 |

Experimental Protocols

Step 1: Synthesis of N-(2,6-dimethylphenyl)chloroacetamide

Objective: To synthesize the intermediate, N-(2,6-dimethylphenyl)chloroacetamide, through the acylation of 2,6-dimethylaniline.

Materials:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate

-

Water

-

Erlenmeyer flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add chloroacetyl chloride to the cooled solution.

-

After the addition is complete, continue stirring in the ice bath for 10 minutes.

-

Remove the flask from the ice bath and allow it to stir at room temperature for an additional 10 minutes.

-

In a separate beaker, prepare a solution of sodium acetate in water.

-

Add the sodium acetate solution to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water.

-

Dry the product on the filter paper.

Step 2: Synthesis of this compound

Objective: To synthesize this compound by reacting N-(2,6-dimethylphenyl)chloroacetamide with pyrrolidine.

Materials:

-

N-(2,6-dimethylphenyl)chloroacetamide (from Step 1)

-

Pyrrolidine

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Place the dried N-(2,6-dimethylphenyl)chloroacetamide into a round-bottom flask.

-

Add toluene and pyrrolidine to the flask.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain reflux for approximately 60-90 minutes.

-

After reflux, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with water to remove any unreacted pyrrolidine and pyrrolidine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the toluene using a rotary evaporator to yield the crude this compound product.

-

The crude product can be further purified by recrystallization.

Data Presentation

The following table summarizes typical quantitative data for a synthesis of a this compound analog, providing expected ranges for yields and reaction conditions.

| Parameter | Step 1: Amide Formation | Step 2: Nucleophilic Substitution |

| Reactant Molar Ratios | ||

| 2,6-Dimethylaniline | 1.0 eq | - |

| Chloroacetyl chloride | 1.0-1.2 eq | - |

| N-(2,6-dimethylphenyl)chloroacetamide | - | 1.0 eq |

| Pyrrolidine | - | 2.0-3.0 eq |

| Reaction Conditions | ||

| Solvent | Glacial Acetic Acid | Toluene |

| Temperature | 0-25 °C | Reflux (~111 °C) |

| Reaction Time | 20-30 minutes | 60-90 minutes |

| Yield and Product Properties | ||

| Typical Yield | 80-90% | 70-85% |

| Appearance | White to off-white solid | White to pale yellow solid |

| Melting Point (°C) | 145-147 | 97-99 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of the intermediate.

Caption: Workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the synthesis of this compound for professionals in drug development and chemical research. The provided protocols and data, while based on analogous syntheses, offer a robust starting point for laboratory-scale production.

References

In-Depth Technical Guide: The Mechanism of Action of Pyrrocaine on Sodium Channels

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrrocaine, a local anesthetic agent, exerts its therapeutic effect by blocking the propagation of action potentials in neuronal membranes. This is achieved through its direct interaction with voltage-gated sodium channels (VGSCs), the primary proteins responsible for the rising phase of the action potential. This compound exhibits a state-dependent binding mechanism, showing higher affinity for the open and inactivated states of the sodium channel compared to the resting state. This property leads to a more pronounced block in rapidly firing neurons, a characteristic known as use-dependent or phasic block. The binding site for this compound is located within the inner pore of the sodium channel, involving key amino acid residues in the S6 transmembrane segments of domains III and IV. Access to this binding site is gained through both a hydrophobic pathway via the cell membrane and a hydrophilic pathway via the open channel gate. By binding to its receptor site, this compound not only physically occludes the ion-conducting pathway but also allosterically modulates the gating machinery of the channel, thereby preventing sodium influx and halting nerve conduction.

The Modulated Receptor Hypothesis: A Framework for this compound's Action

The interaction of this compound with sodium channels is best described by the Modulated Receptor Hypothesis.[1] This model posits that local anesthetics bind with different affinities to the different conformational states of the sodium channel: resting, open, and inactivated.

-

Resting State: In this closed state, at hyperpolarized membrane potentials, this compound has a low affinity for the sodium channel. Blockade of resting channels is referred to as tonic block .

-

Open State: Upon depolarization, the channel opens, transiently allowing sodium ion influx. This compound has a higher affinity for the open state.

-

Inactivated State: Following opening, the channel enters a non-conducting inactivated state. This compound exhibits the highest affinity for this state, stabilizing it and prolonging the refractory period of the neuron.

This differential affinity is the basis for the use-dependent or phasic block , where the degree of inhibition increases with the frequency of nerve stimulation.[2] Neurons that are firing at a high frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by this compound.

Quantitative Analysis of State-Dependent Inhibition

While specific quantitative data for this compound is limited, the principles of its interaction can be understood by examining data from related local anesthetics. The affinity for different channel states is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative State-Dependent Affinities of Local Anesthetics for Sodium Channels

| Local Anesthetic | Resting State (Tonic Block) IC50 | Inactivated State Affinity (Kd) | Open State Affinity (Kd) | Reference |

| Lidocaine | ~200-300 µM | ~4 µM | ~14-20 µM | [3][4] |

| Bupivacaine | ~27 µM | Lower than resting state | Higher than resting state | [3] |

Note: These values are illustrative and can vary depending on the specific sodium channel isoform, experimental conditions, and tissue type.

Kinetics of this compound Block: On- and Off-Rates

The dynamics of this compound's interaction with the sodium channel are determined by its association (on-rate) and dissociation (off-rate) kinetics. These rates are also state-dependent. The rapid binding to open and inactivated states during neuronal activity and slower unbinding from the inactivated state between action potentials contribute to the accumulation of block during high-frequency firing.

Table 2: Illustrative Kinetic Parameters of Local Anesthetic Block

| Parameter | Description | Typical Value Range (for Lidocaine-like drugs) |

| k_on (open) | Association rate constant for the open state | Fast (in the order of 10^6 - 10^7 M⁻¹s⁻¹) |

| k_off (open) | Dissociation rate constant from the open state | Fast (in the order of 10² - 10³ s⁻¹) |

| k_on (inactivated) | Association rate constant for the inactivated state | Slower than for the open state |

| k_off (inactivated) | Dissociation rate constant from the inactivated state | Slow (in the order of 1 - 10 s⁻¹) |

The Binding Site of this compound on the Sodium Channel

The binding site for this compound and other local anesthetics is located in the inner pore of the sodium channel α-subunit.[5] This site is formed by the S6 transmembrane segments of the four homologous domains (I-IV). Mutagenesis studies have identified key amino acid residues that are critical for local anesthetic binding, primarily a phenylalanine and a tyrosine residue in the S6 segment of domain IV (DIV-S6).[6]

Pathways of Access to the Binding Site

This compound can reach its binding site through two primary pathways:

-

Hydrophilic Pathway: The charged, protonated form of this compound can access the inner pore directly from the cytoplasm when the channel is in the open state.[2]

-

Hydrophobic Pathway: The neutral, uncharged form of this compound can partition into the lipid cell membrane and diffuse laterally to the binding site, even when the channel is closed.[2]

The relative contribution of each pathway depends on the pKa of the drug and the pH of the surrounding medium.

Experimental Protocols for Characterizing this compound's Action

The mechanism of action of this compound on sodium channels is primarily investigated using electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single neuron or a cell expressing sodium channels.

Protocol for Assessing Tonic and Phasic Block:

-

Cell Preparation: Isolate neurons (e.g., from dorsal root ganglia) or use a cell line (e.g., HEK293) stably expressing the sodium channel isoform of interest.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

-

Voltage-Clamp Protocol for Tonic Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

-

Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.

-

Apply this compound at various concentrations to the external solution and measure the reduction in the peak sodium current to determine the IC50 for tonic block.

-

-

Voltage-Clamp Protocol for Phasic (Use-Dependent) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound. The percentage of block of the last pulse relative to the first pulse indicates the extent of use-dependent block.

-

Site-Directed Mutagenesis

To identify the specific amino acid residues involved in this compound binding, site-directed mutagenesis can be employed.

Protocol:

-

Introduce point mutations in the cDNA of the sodium channel α-subunit at suspected binding site residues (e.g., in the DIV-S6 segment).

-

Express the mutant channels in a suitable cell line (e.g., Xenopus oocytes or HEK293 cells).

-

Perform whole-cell patch-clamp experiments as described above to assess the effect of the mutation on the potency of this compound. A significant increase in the IC50 for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.

Visualizations of this compound's Mechanism of Action

Signaling Pathway of Sodium Channel Blockade

Caption: this compound accesses its binding site on the sodium channel via hydrophobic and hydrophilic pathways, leading to a blocked state.

Experimental Workflow for Assessing Use-Dependent Block

Caption: Workflow for determining use-dependent block of sodium channels by this compound using patch-clamp electrophysiology.

Logical Relationship of State-Dependent Binding

Caption: this compound exhibits state-dependent binding, with the highest affinity for the inactivated state of the sodium channel.

References

- 1. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of voltage-gated sodium, potassium and calcium channels in the development of cocaine-associated cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

Pyrrocaine Hydrochloride: A Technical Guide to Solubility and Stability for Drug Development Professionals

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of pyrrocaine hydrochloride, focusing on its solubility and stability. While specific experimental data for this compound hydrochloride is limited in publicly available literature, this document outlines the critical experimental protocols and theoretical considerations necessary for its characterization. By leveraging data from structurally analogous local anesthetics, such as procaine hydrochloride and lidocaine hydrochloride, this guide offers a robust framework for researchers to establish the necessary parameters for formulation development, manufacturing, and storage. This document details methodologies for solubility assessment in various media, and for evaluating stability under different stress conditions, including pH, temperature, and light. All quantitative data from related compounds is presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental workflows and logical relationships visualized through diagrams to aid in the design and execution of laboratory studies.

Introduction

This compound is a local anesthetic agent belonging to the amide class, structurally similar to lidocaine. For its use as an active pharmaceutical ingredient (API), it is often formulated as a hydrochloride salt to enhance its aqueous solubility and stability. A thorough understanding of the solubility and stability profile of this compound hydrochloride is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide addresses the core requirements for characterizing these properties, providing both theoretical background and practical experimental protocols.

Solubility of this compound Hydrochloride

The solubility of an API is a critical determinant of its bioavailability and dictates the formulation strategies that can be employed. While specific quantitative solubility data for this compound hydrochloride is not widely published, general descriptors indicate that the hydrochloride salt is more water-soluble than the free base. The base is reportedly freely soluble in lower alcohols and slightly soluble in water[1]. The hydrochloride salt form generally enhances aqueous solubility[2].

Factors Influencing Solubility

The solubility of this compound hydrochloride can be influenced by several factors:

-

pH: The solubility of an ionizable compound like this compound hydrochloride is highly dependent on the pH of the medium. In acidic solutions, the equilibrium will favor the protonated, more soluble form. As the pH increases towards the pKa of the tertiary amine, the un-ionized, less soluble free base will begin to precipitate.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in a liquid solvent, solubility increases with temperature.

-

Solvent Composition: The presence of co-solvents, such as ethanol or propylene glycol, can significantly alter the solubility of this compound hydrochloride.

-

Ionic Strength: The presence of other ions in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

Illustrative Solubility Data of Analogous Local Anesthetic Hydrochlorides

To provide a frame of reference, the following table summarizes the solubility of procaine hydrochloride, a structurally related local anesthetic.

| Solvent System | Temperature (°C) | Solubility of Procaine Hydrochloride ( g/100 mL) | Reference |

| Water | 25 | Very soluble (1 in 1) | [3] |

| Ethanol (95%) | 25 | Soluble (1 in 25) | [3] |

| Chloroform | 25 | Slightly soluble | [4] |

| Diethyl ether | 25 | Practically insoluble | [3] |

| Ethanol + Water Mixtures | 25 | Varies with composition | [5] |

Stability of this compound Hydrochloride

The chemical stability of this compound hydrochloride is a critical quality attribute that ensures the safety and efficacy of the drug product throughout its shelf life. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The primary degradation pathway for amide-type local anesthetics like this compound is hydrolysis of the amide bond.

Factors Influencing Stability

-

pH: The rate of hydrolysis of amide-containing drugs is often pH-dependent. Both acidic and basic conditions can catalyze the degradation. The pH of maximum stability is a critical parameter to determine for liquid formulations[6].

-

Temperature: Increased temperature accelerates the rate of chemical degradation, a principle utilized in accelerated stability studies to predict shelf life at normal storage conditions. The degradation of procaine hydrochloride injections has been shown to follow first-order kinetics with respect to temperature[7][8].

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation of pharmaceutical compounds[7][8]. Photostability studies are essential to determine the need for light-protective packaging.

-

Oxidation: Although hydrolysis is the primary concern, oxidative degradation can also occur, particularly in the presence of oxygen, metal ions, or peroxides.

Illustrative Stability Data of Analogous Local Anesthetic Hydrochlorides

The following table summarizes stability data for procaine hydrochloride under various conditions.

| Condition | Observation for Procaine Hydrochloride | Key Findings | Reference |

| Elevated Temperature | Degradation rate follows first-order kinetics. | Increased temperature significantly accelerates degradation. | [7][8] |

| Light Exposure | Degradation rate is influenced by light intensity. | The total degradation is a sum of thermal and light-induced degradation. | [7][8] |

| High Humidity | Instability observed at 40°C and 75% relative humidity. | The content of procaine HCl decreased by 10% in 6 months. | [9] |

| pH | Hydrolysis of the ester linkage is pH-dependent. | Both specific acid and base catalysis occur. | [10] |

Experimental Protocols

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent system.

Materials:

-

This compound hydrochloride powder

-

Selected solvents (e.g., purified water, 0.1 N HCl, phosphate buffers of various pH, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

HPLC-UV or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Measure the pH of the saturated solution.

-

Calculate the solubility in units such as mg/mL or g/100 mL.

Stability Indicating Method Development: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (e.g., 0.1 N, 1 N)

-

Sodium hydroxide (e.g., 0.1 N, 1 N)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Acid Hydrolysis: Dissolve this compound hydrochloride in 0.1 N HCl and heat at a specified temperature (e.g., 80 °C) for a set time.

-

Base Hydrolysis: Dissolve this compound hydrochloride in 0.1 N NaOH and heat at a specified temperature (e.g., 80 °C) for a set time.

-

Oxidative Degradation: Dissolve this compound hydrochloride in a solution of hydrogen peroxide and store at room temperature.

-

Thermal Degradation: Expose solid this compound hydrochloride to dry heat in an oven (e.g., 105 °C).

-

Photodegradation: Expose a solution of this compound hydrochloride and the solid drug to light in a photostability chamber according to ICH Q1B guidelines.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples by HPLC-PDA. The method should be able to separate the intact drug from all degradation products.

-

The peak purity of the parent drug should be assessed to ensure no co-eluting peaks.

Visualizations

Experimental Workflows

Caption: Workflow for solubility and stability testing.

Logical Relationships in Stability Testing

Caption: Factors influencing this compound HCl stability.

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound hydrochloride. While specific quantitative data for this compound remains to be extensively published, the detailed experimental protocols and the comparative data from analogous local anesthetics offer a clear path forward for researchers and drug development professionals. The successful characterization of these properties is a critical step in the development of safe, effective, and stable pharmaceutical products containing this compound hydrochloride. It is recommended that comprehensive studies, as outlined in this guide, be conducted to establish a complete physicochemical profile of this active pharmaceutical ingredient.

References

- 1. uspnf.com [uspnf.com]

- 2. researchgate.net [researchgate.net]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. scispace.com [scispace.com]

- 8. Influence of light and temperature on the stability of procaine hydrochloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation on stability of procaine hydrochloride injection [yxsj.smmu.edu.cn]

- 10. scispace.com [scispace.com]

Pyrrocaine: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocaine is a local anesthetic of the amino-amide class. Historically used in dental and nerve block anesthesia since the 1960s, its clinical use has largely been superseded by other agents.[1] This guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic data for this compound, contextualized with comparative data for the widely used local anesthetic, Lidocaine. Due to the limited availability of modern, quantitative data for this compound, this document synthesizes historical information with generalized principles of local anesthetic pharmacology to provide a comprehensive technical overview for research and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The systemic exposure and disposition of a local anesthetic are critical to its efficacy and safety profile. Key pharmacokinetic parameters dictate the onset, duration of action, and potential for systemic toxicity.

Physicochemical Properties

The behavior of a local anesthetic is fundamentally linked to its physicochemical characteristics, such as molecular weight, pKa, and lipid solubility. These properties govern its ability to exist in an uncharged form capable of crossing nerve membranes and a charged form that blocks sodium channels.

| Property | This compound | Lidocaine (for comparison) | Significance |

| Molecular Weight | 232.33 g/mol [2] | 234.34 g/mol | Influences diffusion rates. |

| pKa | Not available in searched literature | 7.9 | Determines the proportion of ionized and non-ionized forms at physiological pH (7.4). A pKa closer to 7.4 results in a faster onset of action.[3] |

| Lipid Solubility | Not available in searched literature | Log Partition Coefficient: 2.39[4] | Higher lipid solubility is correlated with increased potency and a longer duration of action, as the drug can more readily penetrate the nerve membrane and may be sequestered in adipose tissue.[3] |

| Water Solubility | 31.3 µg/mL (at pH 7.4)[2] | 4100 mg/L | Affects drug formulation and diffusion from the injection site. |

Absorption and Distribution

Following administration, local anesthetics are absorbed into the systemic circulation. The rate of absorption is influenced by the vascularity of the injection site, the dose administered, and the presence of vasoconstrictors like epinephrine.[5] Once in the bloodstream, the drug is distributed to various tissues.

While specific quantitative data for this compound's absorption and distribution are not available, it is expected to follow the general principles of amino-amide local anesthetics. Its onset was noted to be rapid when used in dental anesthesia.[1]

Metabolism and Excretion

This compound, as an amino-amide local anesthetic, is primarily metabolized in the liver, likely by cytochrome P450 enzymes. This is a key distinction from ester-type local anesthetics (like Procaine), which are metabolized by plasma pseudocholinesterases. The metabolites are then excreted by the kidneys. This metabolic pathway is generally slower than that for ester-type anesthetics, which can lead to a longer half-life and an increased risk of systemic toxicity if administered in excessive doses. The specific metabolic pathways for this compound have not been detailed in the available literature.

Pharmacodynamics: Mechanism of Action and Physiological Effects

Pharmacodynamics describes the effects of a drug on the body. For local anesthetics, this primarily involves the reversible blockade of nerve impulse transmission.

Mechanism of Action

The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels within the neuronal membrane.[3][6] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of action potentials.[3][7] The drug must first diffuse across the nerve sheath and membrane in its uncharged, lipid-soluble form. Once inside the neuron (axoplasm), it re-equilibrates into its charged, cationic form, which then binds to a specific receptor site within the pore of the sodium channel.[6][8]

Caption: Mechanism of action for this compound at the voltage-gated sodium channel.

Efficacy and Potency

Historical accounts suggest that the potency of this compound in blocking motor and sensory nerves is equivalent to that of Lidocaine.[1] It was also noted for its rapid onset of action in dental applications.[1] However, specific quantitative measures of potency, such as the minimum effective concentration (Cm) or EC50, are not well-documented in publicly available literature.

| Parameter | This compound | Lidocaine (for comparison) | Significance |

| Relative Potency | Equivalent to Lidocaine[1] | 2 (relative to Procaine=1) | A measure of the dose required to produce a given effect. Higher potency does not necessarily mean greater clinical effectiveness. |

| Onset of Action | Rapid[1] | Rapid (2-5 minutes) | The time from administration to the first measurable sign of nerve block. Primarily influenced by the drug's pKa. |

| Duration of Action | Not available in searched literature | Medium (60-120 minutes) | The time from onset of anesthesia until it is no longer effective. Influenced by lipid solubility, protein binding, and clearance from the site of action. |

| Adverse Effects | Similar side effects on blood pressure and heart rate compared to Lidocaine.[1] | CNS and cardiovascular toxicity at high plasma concentrations. | The potential for systemic toxicity is a key consideration for all local anesthetics. This compound was noted to not cause methemoglobinemia, a known side effect of other anesthetics like Prilocaine.[1] |

Experimental Protocols

Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering the drug to an animal model (e.g., rat, dog) and collecting serial blood samples.

Caption: Generalized workflow for a preclinical pharmacokinetic study.

-

Animal Model: Male Sprague-Dawley rats are often used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

-

Drug Administration: The local anesthetic is administered via the intended route (e.g., subcutaneous injection for infiltration anesthesia) or intravenously to determine key parameters like clearance and volume of distribution.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: The concentration of the drug and its potential metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). Parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL) are calculated using non-compartmental analysis.[9]

Pharmacodynamic Analysis (Nerve Block Model)

The efficacy, onset, and duration of a local anesthetic are commonly assessed using an in vivo nerve block model, such as the rat sciatic nerve block model.

-

Animal Model: Anesthetized rats are used. The sciatic nerve is surgically exposed or located via a nerve stimulator.

-

Drug Administration: A specific volume of the local anesthetic solution is injected adjacent to the sciatic nerve.

-

Assessment of Block:

-

Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clamp, hot plate) to the paw and observing for a withdrawal reflex. The absence of a response indicates a successful block.

-

Motor Block: Assessed by observing the animal's ability to move its paw or by a scoring system based on motor function.

-

-

Data Collection: The time to onset of the block (first point of no response) and the duration of the block (time from onset until the return of the reflex/motor function) are recorded.

-

Dose-Response: The experiment is repeated with different concentrations of the drug to establish a dose-response relationship and determine the minimum effective concentration (Cm).

Conclusion

This compound is an amino-amide local anesthetic with a pharmacological profile reported to be similar to Lidocaine in terms of potency and onset of action.[1] While it has fallen out of common clinical use, its structure and properties remain of interest to researchers in the field of local anesthesia and drug development. The primary challenge in providing a complete profile for this compound is the lack of modern, quantitative pharmacokinetic and pharmacodynamic data. Future research, employing standard experimental protocols such as those outlined in this guide, would be necessary to fully characterize its disposition, efficacy, and safety profile in comparison to modern local anesthetics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H20N2O | CID 24361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pyrrocaine Metabolism and Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocaine is a local anesthetic belonging to the amide class. While its clinical use has been limited, understanding its metabolic fate is crucial for toxicological assessment and the development of safer anesthetic agents. This technical guide provides a comprehensive overview of the predicted metabolism of this compound, its potential degradation products, and the experimental methodologies relevant to their study. Due to a lack of specific studies on this compound, this guide draws upon the established metabolic pathways of structurally similar amide-type local anesthetics, such as lidocaine, to propose a putative metabolic scheme. All quantitative data for related compounds are summarized for comparative purposes, and detailed experimental workflows are outlined.

Introduction to this compound

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is an amide-type local anesthetic.[1] Like other local anesthetics in this class, it functions by blocking voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. The metabolism of amide local anesthetics is a critical determinant of their duration of action and potential for systemic toxicity.[2][3][4] Unlike ester-type local anesthetics which are rapidly hydrolyzed in the plasma, amide anesthetics undergo more complex metabolic transformations primarily in the liver.[3][4][5]

Predicted Metabolic Pathways of this compound

Phase I Metabolism

Phase I reactions for amide local anesthetics typically involve oxidation and hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1]

-

N-dealkylation: The pyrrolidine ring is susceptible to enzymatic cleavage. This would be a primary metabolic step, leading to the formation of N-(2,6-dimethylphenyl)acetamide and other intermediates.

-

Hydroxylation: Aromatic hydroxylation of the 2,6-dimethylphenyl ring can occur, leading to the formation of phenolic metabolites.

-

Amide Hydrolysis: The amide bond is a key site for hydrolysis, which would cleave the molecule into 2,6-dimethylaniline and a pyrrolidine-containing carboxylic acid. This is generally a slower process for amides compared to esters.[3][4]

References

The Discovery and Development of Pyrrocaine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocaine, a local anesthetic of the amide type, emerged in the mid-20th century as part of the broader scientific endeavor to develop safer and more effective alternatives to cocaine and early synthetic local anesthetics. This technical guide provides an in-depth exploration of the historical development and discovery of this compound, detailing its synthesis, mechanism of action, and early pharmacological evaluation. The document summarizes available quantitative data on its potency and toxicity, outlines key experimental methodologies of the era, and presents visual representations of its synthesis and mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Quest for Ideal Local Anesthesia

The late 19th and early 20th centuries witnessed a revolution in pain management with the discovery and application of local anesthetics. Cocaine, the first effective local anesthetic, was introduced into clinical practice in 1884.[1] However, its significant central nervous system toxicity and addictive properties spurred a search for synthetic substitutes. This led to the development of amino-ester local anesthetics, followed by the more stable and less allergenic amino-amide class, which includes lidocaine, a landmark discovery by Nils Löfgren and Bengt Lundqvist in the 1940s. It was within this fertile scientific landscape that this compound was developed.

The Genesis of this compound: Synthesis and Key Researchers

The initial synthesis and characterization of this compound, chemically known as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, are attributed to the pioneering work of Swedish chemists Nils Löfgren, Claës Tegnér, and Bertil Takman . Their research, published in 1957 in the journal Acta Chemica Scandinavica under the title "Studies on Local Anesthetics. XVI.", detailed the synthesis of a series of new local anesthetic compounds, including this compound.[2]

Synthetic Pathway

The synthesis of this compound follows a two-step process, analogous to the synthesis of lidocaine. The pathway involves the formation of an intermediate, α-chloro-2,6-dimethylacetanilide, which is then reacted with pyrrolidine to yield the final product.

References

Pyrrocaine's Molecular Landscape Beyond Sodium Channels: A Technical Guide to Unexplored Territories

For Immediate Release

SHANGHAI, China – October 30, 2025 – While the anesthetic properties of Pyrrocaine are well-established through its targeted action on voltage-gated sodium channels, its broader molecular interaction profile remains largely uncharted. This technical guide serves as a resource for researchers, scientists, and drug development professionals, aiming to illuminate potential off-target molecular interactions of this compound. Due to the limited direct research on this compound's secondary pharmacology, this document extrapolates potential targets from data on structurally and functionally similar amino-amide local anesthetics, such as lidocaine, bupivacaine, and ropivacaine. The following sections provide a comprehensive overview of these potential molecular targets, detailed experimental protocols for their investigation, and structured data from related compounds to guide future research.

Potential Off-Target Molecular Classes

Based on the known pharmacology of other amino-amide local anesthetics, the following molecular classes are proposed as potential secondary targets for this compound.

Voltage-Gated Potassium (Kv) Channels

Several local anesthetics have been shown to modulate the activity of Kv channels, which are crucial for the repolarization of cell membranes. Inhibition of these channels could contribute to both therapeutic and adverse effects, including cardiac arrhythmias.[1]

Voltage-Gated Calcium (CaV) Channels

Modulation of CaV channels by local anesthetics can impact neurotransmitter release and cardiac function.[1] Mepivacaine, an amino-amide local anesthetic, has been shown to induce vasoconstriction through its effects on calcium influx via voltage-operated calcium channels (VOCC).[2]

G-Protein Coupled Receptors (GPCRs)

Emerging evidence suggests that local anesthetics can interact with GPCRs, a vast family of receptors involved in a multitude of signaling pathways. These interactions could explain some of the anti-inflammatory and other pleiotropic effects observed with this drug class.[3]

Other Potential Targets

Local anesthetics have also been reported to interact with other cellular components, including enzymes like (Na+ + K+)-ATPase and acetylcholinesterase, as well as two-pore domain potassium (K2P) channels.[4][5]

Quantitative Data from Related Amino-Amide Local Anesthetics

To provide a quantitative basis for future investigations into this compound, the following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of related local anesthetics on potential off-target channels.

Table 1: Inhibition of Voltage-Gated Potassium Channels by Amino-Amide Local Anesthetics

| Compound | Channel Subtype | IC50 / Kd (µM) | Reference |

| Ropivacaine | Kv4.3/KChIP2.2 | 117 ± 21 | [6] |

| Ropivacaine | hKv1.5 | 80 ± 4 (Kd) | [7] |

| Bupivacaine | TREK-1 | 114 | [4] |

| Levobupivacaine | TREK-1 | 201 | [4] |

| Ropivacaine | TREK-1 | 353 | [4] |

Table 2: Effects on Voltage-Gated Calcium Channels and Other Targets

| Compound | Target | Effect | Concentration | Reference |

| Mepivacaine | Rat Aorta (VOCC) | Vasoconstriction & Increased [Ca2+]i | 10⁻⁵ - 10⁻³ M | [2] |

| Tetracaine | (Na+ + K+)-ATPase | 50% Inhibition | 10 mM | [5] |

| Tetracaine | Acetylcholinesterase | 50% Inhibition | 0.18 mM | [5] |

| Dibucaine | Acetylcholinesterase | 50% Inhibition | 0.63 mM | [5] |

Detailed Experimental Protocols

To facilitate the investigation of this compound's potential off-target effects, this section provides detailed methodologies for key experiments.

Electrophysiological Analysis of Ion Channel Modulation using Patch-Clamp Technique

This protocol is designed to assess the functional effects of this compound on ion channels expressed in a heterologous system.

Objective: To determine the inhibitory or modulatory effects of this compound on specific voltage-gated potassium or calcium channel subtypes.

Materials:

-

HEK293 cells stably expressing the ion channel of interest.

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

This compound stock solution (in DMSO or water).

-

Patch-clamp rig (amplifier, digitizer, microscope, micromanipulators).

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Cell Preparation: Culture HEK293 cells expressing the target ion channel to 50-70% confluency.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply voltage steps to elicit ionic currents. For Kv channels, depolarizing steps from -80 mV to +60 mV are typical. For CaV channels, steps from -80 mV to +40 mV can be used.

-

-

Drug Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record currents at steady-state drug effect.

-

Perform a washout by perfusing with the drug-free external solution.

-

-

Data Analysis:

-

Measure the peak current amplitude in the absence and presence of this compound.

-

Calculate the percentage of current inhibition.

-

Construct a concentration-response curve by testing a range of this compound concentrations and fit the data to the Hill equation to determine the IC50 value.

-

Patch-clamp experimental workflow for ion channel analysis.

Radioligand Binding Assay for GPCR Interaction

This protocol is used to determine the binding affinity of this compound to a specific GPCR.

Objective: To quantify the binding of this compound to a target GPCR by measuring the displacement of a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells overexpressing the target GPCR.

-

Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).

-

Non-labeled ("cold") ligand for determining non-specific binding.

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand to each well.

-

For total binding wells, add buffer.

-

For non-specific binding wells, add a high concentration of the cold ligand.

-

For experimental wells, add varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the percentage of specific binding in the presence of each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki (inhibitory constant).

-

Radioligand binding assay workflow for GPCR interaction.

Signaling Pathways of Potential Targets

The following diagrams illustrate the generalized signaling pathways of the proposed off-target molecular classes.

Potential interaction of this compound with ion channel signaling.

Hypothetical modulation of GPCR signaling by this compound.

Conclusion and Future Directions

While this compound's primary mechanism of action as a voltage-gated sodium channel blocker is well-understood, its interactions with other molecular targets remain a critical knowledge gap. The data from related amino-amide local anesthetics strongly suggest that this compound may also modulate voltage-gated potassium and calcium channels, and potentially interact with GPCRs. The experimental protocols and conceptual frameworks provided in this guide are intended to catalyze further research in this area. A thorough characterization of this compound's secondary pharmacology is essential for a complete understanding of its therapeutic and potential adverse effects, and for the rational design of next-generation local anesthetics with improved selectivity and safety profiles. Further investigation is strongly encouraged to delineate the complete molecular target profile of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mepivacaine-induced intracellular calcium increase appears to be mediated primarily by calcium influx in rat aorta without endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. centers.ibs.re.kr [centers.ibs.re.kr]

- 5. Inhibition of synaptosomal enzymes by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of ropivacaine with cloned cardiac Kv4.3/KChIP2.2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Pyrrocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrrocaine and Local Anesthetic SAR

This compound, chemically known as N-(2,6-dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide, is a local anesthetic of the aminoacylamide class.[1] Like other local anesthetics, its mechanism of action involves the reversible blockade of voltage-gated sodium channels in nerve membranes.[2] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and resulting in a loss of sensation.[2]

The general structure of aminoacylamide local anesthetics, including this compound, can be divided into three key components:

-

Aromatic (Lipophilic) Group: Essential for penetrating the nerve sheath and membrane.

-

Intermediate Chain: An amide linkage that influences the duration of action and metabolic stability.

-

Amino (Hydrophilic) Group: A tertiary or secondary amine that allows the molecule to exist in both protonated (active) and unprotonated (membrane-penetrating) forms.

The physicochemical properties of these components, such as lipophilicity, pKa, and steric factors, collectively determine the potency, onset, and duration of action of the local anesthetic.

General Structure-Activity Relationships of Aminoacylamide Local Anesthetics

The following SAR principles are derived from extensive studies on lidocaine and other aminoacylamides and are presented here as a framework for understanding the putative SAR of this compound.

The Aromatic (Lipophilic) Group

The aromatic ring, typically a substituted phenyl group, is crucial for the lipophilicity of the molecule, which governs its ability to cross the nerve membrane.

-

Substitution Pattern: For optimal activity, substitution on the aromatic ring is critical. In the case of lidocaine and this compound, the 2,6-dimethyl substitution is particularly important. This ortho-substitution forces the molecule into a non-planar conformation, which is thought to be favorable for binding to the sodium channel. It also provides steric hindrance that protects the amide bond from hydrolysis by amidases, thereby increasing the duration of action.

-

Nature of Substituents: The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can influence the molecule's pKa and lipophilicity, thereby affecting its activity.

The Intermediate Amide Chain

The amide linkage is a defining feature of this class of local anesthetics.

-

Amide vs. Ester: The amide bond is more resistant to hydrolysis than the ester bond found in procaine-type local anesthetics. This increased stability results in a longer duration of action and a lower incidence of allergic reactions, as the metabolism of ester-type anesthetics can produce para-aminobenzoic acid (PABA), a known allergen.

-

Chain Length: The length of the carbon chain between the amide nitrogen and the hydrophilic amino group can influence potency and toxicity. Typically, a short chain (one or two carbons) is optimal.

The Amino (Hydrophilic) Group

The terminal amino group is essential for the water solubility of the anesthetic and its ability to exist in a protonated, active form.

-

Tertiary vs. Secondary Amines: Most potent local anesthetics possess a tertiary amino group. The nature of the alkyl substituents on the nitrogen atom influences the lipophilicity and pKa of the molecule.

-

Pyrrolidine Ring in this compound: In this compound, the hydrophilic portion is a pyrrolidine ring. This cyclic structure, in contrast to the diethylamino group of lidocaine, can affect the molecule's pKa and lipid solubility, potentially influencing its onset and duration of action. Modifications to this ring, such as substitution, would be expected to alter the anesthetic profile.

-

pKa: The pKa of the tertiary amine is a critical determinant of the onset of action. Local anesthetics are weak bases and are typically formulated as hydrochloride salts. In the body, they exist in equilibrium between the protonated (cationic) form and the unprotonated (base) form. The unprotonated base is more lipid-soluble and can penetrate the nerve membrane. Once inside the axoplasm, the molecule re-equilibrates, and the protonated form binds to the sodium channel. A pKa closer to the physiological pH of 7.4 results in a higher proportion of the unprotonated base at the site of injection, leading to a faster onset of action.

Quantitative Data (Hypothetical for this compound Analogs)

As specific quantitative data for a series of this compound analogs are not available, the following table is a hypothetical representation based on the general SAR principles of aminoacylamide local anesthetics. It illustrates how systematic structural modifications might influence key pharmacological parameters.

| Compound | Modification | Lipophilicity (LogP) | pKa | Relative Potency | Onset of Action | Duration of Action |

| This compound | Reference | (Estimated) 2.9 | (Estimated) 7.8 | 1.0 | Fast | Moderate |

| Analog 1 | Removal of 2,6-dimethyl groups | Lower | Higher | Significantly Lower | Slower | Shorter |

| Analog 2 | Replacement of pyrrolidine with diethylamine (Lidocaine) | Similar | 7.9 | Similar | Fast | Moderate |

| Analog 3 | Addition of a butyl group to the pyrrolidine nitrogen | Higher | Lower | Higher | Faster | Longer |

| Analog 4 | Replacement of 2,6-dimethyl with 2,6-diethyl | Higher | Similar | Higher | Similar | Longer |

| Analog 5 | Introduction of a para-methoxy group on the aromatic ring | Higher | Higher | Variable | Slower | Variable |

Experimental Protocols

The evaluation of the local anesthetic activity of new compounds involves a series of in vitro and in vivo assays.

In Vitro Assay: Voltage Clamp Electrophysiology

This technique provides a direct measure of the effect of a compound on sodium channels.

-

Preparation: Isolated neurons (e.g., from dorsal root ganglia) or cells expressing specific sodium channel subtypes are used.

-

Apparatus: A patch-clamp amplifier, microscope, and micromanipulators are required.

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Depolarizing voltage steps are applied to elicit sodium currents.

-

The compound is perfused into the bath at various concentrations.

-

The reduction in the amplitude of the sodium current is measured.

-

-

Data Analysis: The concentration-response curve is plotted to determine the IC50 (the concentration of the drug that causes 50% inhibition of the sodium current).

In Vivo Assay: Sciatic Nerve Block in Rodents

This is a common method to assess the potency, onset, and duration of action of a local anesthetic.[3]

-

Animal Model: Rats or guinea pigs are typically used.

-

Procedure:

-

The animal is lightly anesthetized.

-

The area around the sciatic notch is shaved.

-

The test compound is injected in close proximity to the sciatic nerve.[3]

-

Motor and sensory block are assessed at regular intervals.

-

-

Assessment of Block:

-

Motor Block: Assessed by observing the animal's gait and the ability to splay its toes.

-

Sensory Block: Assessed by applying a noxious stimulus (e.g., tail clip, pinprick, or hot plate) to the paw and observing the withdrawal reflex.

-

-

Data Analysis:

-

Onset of Action: Time from injection to the complete absence of a withdrawal reflex.

-

Duration of Action: Time from the onset of the block to the return of the withdrawal reflex.

-

Potency: Determined by testing a range of concentrations to find the minimum effective concentration (MEC).

-

Visualizations

General Mechanism of Action of Local Anesthetics

Caption: General mechanism of local anesthetic action.

Experimental Workflow for Sciatic Nerve Block Assay

Caption: Workflow for in vivo sciatic nerve block assay.

Conclusion

The structure-activity relationship of this compound, while not explicitly detailed in the literature through extensive analog studies, can be reliably inferred from the well-established principles governing aminoacylamide local anesthetics. The key structural features influencing its pharmacological profile are the 2,6-dimethylphenyl lipophilic group, the stable amide intermediate chain, and the pyrrolidine hydrophilic group. These components work in concert to determine the drug's ability to reach its target, the voltage-gated sodium channel, and to effectively block nerve conduction. Future research into novel local anesthetics can continue to build on this foundational understanding of how molecular structure dictates clinical efficacy.

References

In Silico Modeling of Pyrrocaine Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocaine is a local anesthetic agent belonging to the amino-ester class, which exerts its therapeutic effects by blocking nerve signal conduction. The primary molecular target of this compound and other local anesthetics is the voltage-gated sodium channel (VGSC). By reversibly binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby preventing the propagation of action potentials and resulting in a loss of sensation in the innervated area. This guide provides a comprehensive overview of the in silico methodologies available to model the binding of this compound to its target protein, offering a framework for researchers to investigate its mechanism of action at a molecular level, predict binding affinities, and guide the development of novel anesthetic agents.

Putative Binding Site of this compound

The canonical binding site for local anesthetics like this compound is located within the inner pore of the voltage-gated sodium channel. These channels are complex transmembrane proteins composed of a single alpha subunit that forms the pore, and one or more auxiliary beta subunits. The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The pore-lining region is formed by the S6 segments of each of the four domains.